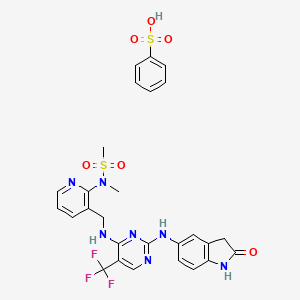

PF-562271 besylate

Vue d'ensemble

Description

Le bésylate de PF-562271 est le sel de benzènesulfonate de PF-562271, un inhibiteur puissant, ATP-compétitif et réversible de la kinase d'adhésion focale (FAK) et de la tyrosine kinase 2 riche en proline (Pyk2). Il présente une haute sélectivité par rapport aux autres protéines kinases, à l'exception de certaines kinases dépendantes des cyclines (CDK). Ce composé a montré un potentiel significatif dans les études précliniques pour ses propriétés anticancéreuses .

Applications De Recherche Scientifique

PF-562271 besylate has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Researchers use it to investigate the role of FAK and Pyk2 in cellular processes such as migration, adhesion, and proliferation.

Medicine: This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers, including ovarian and glioblastoma

Industry: It is used in the development of new anti-cancer drugs and as a reference compound in drug discovery

Mécanisme D'action

Target of Action

PF-562271 besylate, also known as PF-00562271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play a vital role in many oncogenic pathways .

Mode of Action

This compound binds to the ATP binding site of FAK and forms hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK, thereby inhibiting its activity . The compound has an IC50 of 1.5 nM for FAK and 13 nM for Pyk2 .

Biochemical Pathways

The inhibition of FAK and Pyk2 by this compound affects several biochemical pathways. It has been shown to inhibit cell adhesion, migration, and proliferation processes through FAK and/or FAK mediated cell cycle arrest . In addition, it has been found to block bFGF-stimulated angiogenesis in chick embryo chorioallantoic membrane .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has demonstrated significant anti-cancer effects. It has been shown to inhibit the migration and proliferation of high-grade serous ovarian cancer cells . Additionally, it has been found to cause G1 phase cell cycle arrest in PC3-M cells . In animal models, this compound has been shown to significantly reduce tumor size and invasive margins, induce apoptosis, and increase survival rates .

Analyse Biochimique

Biochemical Properties

PF-562271 besylate plays a crucial role in biochemical reactions by inhibiting the activity of FAK and Pyk2. FAK and Pyk2 are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, proliferation, and survival. This compound binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell migration and invasion .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In high-grade serous ovarian cancer cells, this compound inhibits cell adhesion, migration, and proliferation by reducing p-FAK expression and decreasing focal adhesion surface area. Additionally, it induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . In glioblastoma cells, this compound enhances the effect of temozolomide, leading to reduced cell viability, invasion, and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound inhibits FAK and Pyk2 by binding to their ATP-binding sites, forming hydrogen bonds with the kinase hinge region. This binding prevents the phosphorylation of FAK and Pyk2, thereby inhibiting their kinase activity. The inhibition of FAK and Pyk2 disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be both time and dose-dependent. In glioblastoma-bearing mice, this compound inhibits FAK phosphorylation in a time-dependent manner, with significant inhibition observed at 6 hours post-treatment . Long-term studies have shown that this compound can effectively inhibit tumor growth and induce apoptosis in various cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioblastoma models, a dose of 50 mg/kg administered orally once daily significantly reduces tumor size and invasive margins, increases apoptosis, and improves survival rates . In other cancer models, doses ranging from 25 to 50 mg/kg have been shown to inhibit tumor growth without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and survival. By inhibiting FAK and Pyk2, this compound disrupts the AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis. This compound also affects the phosphorylation of various downstream targets, further modulating cellular metabolism and signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to the ATP-binding sites of FAK and Pyk2, localizing primarily to the cytoplasm where these kinases are active. The compound’s distribution is influenced by its solubility and binding affinity to cellular proteins .

Subcellular Localization

This compound primarily localizes to the cytoplasm, where it exerts its inhibitory effects on FAK and Pyk2. The compound’s localization is facilitated by its ability to bind to the ATP-binding sites of these kinases, preventing their activation and subsequent signaling. This subcellular localization is crucial for its effectiveness in inhibiting cell migration and proliferation .

Méthodes De Préparation

La synthèse du bésylate de PF-562271 implique plusieurs étapes, commençant par la préparation de PF-562271L'étape finale implique la formation du sel de bésylate en faisant réagir PF-562271 avec de l'acide benzènesulfonique dans des conditions contrôlées .

Les méthodes de production industrielle du bésylate de PF-562271 sont conçues pour garantir une pureté et un rendement élevés. Ces méthodes impliquent souvent l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant afin de maximiser l'efficacité et de minimiser les impuretés .

Analyse Des Réactions Chimiques

Le bésylate de PF-562271 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, affectant la réactivité et la stabilité du composé.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent être utilisées pour introduire différents groupes fonctionnels, améliorant ou modifiant l'activité du composé

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le bésylate de PF-562271 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Les chercheurs l'utilisent pour étudier le rôle de la FAK et de la Pyk2 dans les processus cellulaires tels que la migration, l'adhésion et la prolifération.

Médecine : Le bésylate de PF-562271 s'est montré prometteur dans les études précliniques en tant qu'agent thérapeutique potentiel pour divers cancers, notamment l'ovarien et le glioblastome

Industrie : Il est utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

Le bésylate de PF-562271 exerce ses effets en inhibant l'activité de la FAK et de la Pyk2. Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire qui régulent la migration cellulaire, l'adhésion et la survie. En inhibant ces kinases, le bésylate de PF-562271 perturbe ces processus, conduisant à une réduction de la croissance tumorale et des métastases. Le composé se lie au site de liaison de l'ATP de la FAK et de la Pyk2, empêchant leur activation et la signalisation subséquente .

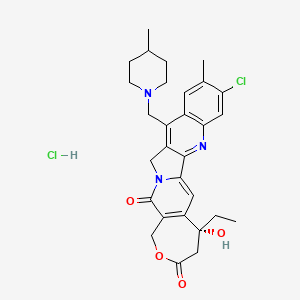

Comparaison Avec Des Composés Similaires

Le bésylate de PF-562271 est unique par sa haute sélectivité pour la FAK et la Pyk2 par rapport aux autres kinases. Les composés similaires comprennent :

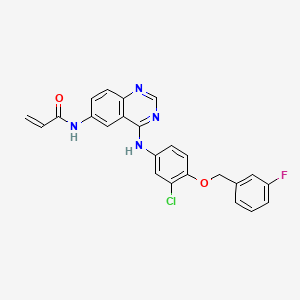

Defactinib (VS-6063) : Un autre inhibiteur de la FAK avec des propriétés similaires mais des profils de sélectivité différents.

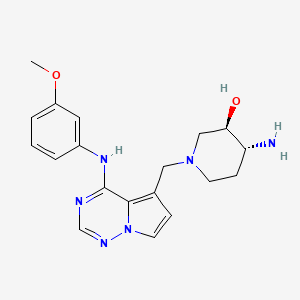

TAE226 : Un inhibiteur double de la FAK et du récepteur du facteur de croissance analogue à l'insuline 1 (IGF-1R).

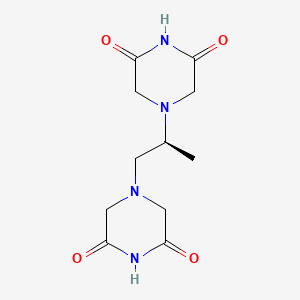

PF-573228 : Un inhibiteur sélectif de la FAK avec une structure chimique différente

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques, ce qui fait du bésylate de PF-562271 un outil précieux dans la recherche sur le cancer et le développement de médicaments .

Propriétés

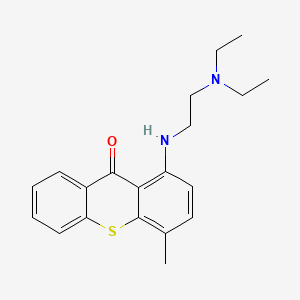

IUPAC Name |

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWTLXTOVZFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240064 | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939791-38-5 | |

| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 562271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)